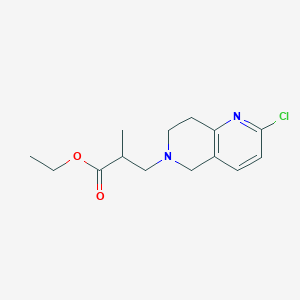

Ethyl 3-(2-chloro-7,8-dihydro-1,6-naphthyridin-6(5H)-YL)-2-methylpropanoate

Description

Ethyl 3-(2-chloro-7,8-dihydro-1,6-naphthyridin-6(5H)-YL)-2-methylpropanoate (CAS 1630807-17-8) is a bicyclic heterocyclic compound featuring a 1,6-naphthyridine core substituted with a chlorine atom at the 2-position and an ethyl 2-methylpropanoate side chain. It is commercially available (Parchem Chemicals) and serves as a key intermediate in pharmaceutical synthesis, particularly for molecules targeting inflammatory and immunoregulatory pathways .

Properties

Molecular Formula |

C14H19ClN2O2 |

|---|---|

Molecular Weight |

282.76 g/mol |

IUPAC Name |

ethyl 3-(2-chloro-7,8-dihydro-5H-1,6-naphthyridin-6-yl)-2-methylpropanoate |

InChI |

InChI=1S/C14H19ClN2O2/c1-3-19-14(18)10(2)8-17-7-6-12-11(9-17)4-5-13(15)16-12/h4-5,10H,3,6-9H2,1-2H3 |

InChI Key |

MYVWFGSYWZLYNY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)CN1CCC2=C(C1)C=CC(=N2)Cl |

Origin of Product |

United States |

Biological Activity

Ethyl 3-(2-chloro-7,8-dihydro-1,6-naphthyridin-6(5H)-YL)-2-methylpropanoate is a chemical compound recognized for its potential biological activities, particularly in medicinal chemistry. This article provides an in-depth exploration of its biological activity, including relevant case studies, research findings, and comparative data.

Chemical Structure and Properties

This compound features a unique structure that combines an ethyl ester with a naphthyridine moiety. The presence of the chloro group and the dihydro-naphthyridine framework are significant for its biological activity.

Key Structural Features:

- Chloro Group: Enhances reactivity and may facilitate nucleophilic substitution.

- Dihydro-Naphthyridine Framework: Implicated in various biological interactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

-

Inhibition of Monoamine Oxidase B (MAO B):

- This inhibition is relevant for neuroprotective therapies targeting neurological disorders.

- Compounds with naphthyridine derivatives have shown promise in modulating receptor interactions and enzyme activities related to neurodegenerative diseases.

-

Antimicrobial Activity:

- Preliminary studies suggest potential antimicrobial properties, although specific data on this compound is limited.

- Related naphthyridine compounds have demonstrated effectiveness against various bacterial strains.

-

Anticancer Potential:

- The compound's structural characteristics may contribute to its ability to inhibit cancer cell proliferation.

- Further research is necessary to elucidate specific mechanisms and efficacy against different cancer types.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insight into the unique biological profile of this compound:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 5-Chloro[1,6]naphthyridine | Structure | Simple chlorinated naphthyridine | Moderate MAO B inhibition |

| Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate | Structure | Hydroxy group enhances solubility | Antimicrobial properties |

| 6-Chloro-1,8-naphthyridin-2(1H)-one | Structure | Ketone functionality adds reactivity | Anticancer activity |

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of naphthyridine derivatives found that this compound significantly inhibited MAO B activity in vitro. This inhibition correlated with reduced oxidative stress markers in neuronal cell cultures.

Case Study 2: Antimicrobial Testing

In antimicrobial assays against Gram-positive and Gram-negative bacteria, derivatives of naphthyridine showed varying degrees of effectiveness. While specific data for this compound are not yet published, related compounds exhibited minimum inhibitory concentrations (MICs) indicating potential for further development.

Research Findings

Recent research highlights the importance of functional groups in determining the biological activity of this compound. Studies suggest that:

- The chloro group enhances reactivity and may improve binding affinity to biological targets.

- The dihydro-naphthyridine structure is crucial for interaction with enzyme active sites.

Scientific Research Applications

Ethyl 3-(2-chloro-7,8-dihydro-1,6-naphthyridin-6(5H)-YL)-2-methylpropanoate is a chemical compound with potential applications in pharmaceutical development, particularly as a lead compound. It features a unique structure that combines an ethyl ester with a naphthyridine moiety. The presence of a chloro group and a dihydro-naphthyridine framework may contribute to its biological activity.

Potential Applications

- Pharmaceutical Development The compound is considered a lead compound in pharmaceutical development. Compounds similar to this compound have demonstrated biological activities, including the inhibition of monoamine oxidase B (MAO B), suggesting potential use in neuroprotective therapies. Naphthyridine derivatives have been studied for their potential effects on neurological disorders and other diseases because of their ability to modulate receptor interactions and enzyme activities.

Chemical Properties and Reactivity

The reactivity of this compound is influenced by its functional groups.

- Chloro Group The chloro group can facilitate nucleophilic substitution reactions because it is a good leaving group.

- Ester Functionality The ester functionality can undergo hydrolysis or transesterification under acidic or basic conditions. The compound may also participate in coupling reactions with various nucleophiles, expanding its utility in synthetic organic chemistry.

Similar Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Unique Features |

|---|---|

| 5-Chloro[1,6]naphthyridine | Simple chlorinated naphthyridine |

| Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate | Hydroxy group enhances solubility |

| 6-Chloro-1,8-naphthyridin-2(1H)-one | Ketone functionality adds reactivity |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Naphthyridine Core

tert-Butyl 2-Chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 1151665-15-4)

- Structural Differences: Replaces the ethyl 2-methylpropanoate group with a tert-butyl carboxylate.

- Applications : Used as a protected intermediate in multistep syntheses, enabling selective deprotection for downstream functionalization .

3-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridine Derivatives

- Structural Differences : Substitutes the 2-chloro group with a trifluoromethyl (-CF₃) moiety.

- Impact : The electron-withdrawing -CF₃ group increases lipophilicity and may enhance binding affinity to hydrophobic pockets in biological targets (e.g., CCR2 receptors). These derivatives are often formulated as salts (e.g., succinate) to improve solubility .

- Applications : Explored as CCR2 antagonists for treating inflammatory diseases, demonstrating superior pharmacokinetic profiles in preclinical studies .

Heterocyclic Modifications

Ethyl 2-Sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate

- Structural Differences : Incorporates a sulfanylidene (S=) group in the decahydro-1,6-naphthyridine ring system instead of chlorine.

- This compound crystallizes readily, enabling unambiguous X-ray structural confirmation .

- Synthesis : Prepared via Lawesson’s reagent-mediated thionation, highlighting divergent pathways compared to halogenated analogs .

Pyridazinone Derivatives (e.g., 5-Chloro-6-phenylpyridazin-3(2H)-ones)

- Structural Differences: Replaces the 1,6-naphthyridine core with a pyridazinone ring.

- Impact: The pyridazinone scaffold exhibits distinct hydrogen-bonding capabilities, often enhancing interactions with enzymatic active sites. However, reduced ring saturation may decrease stability compared to dihydro-naphthyridines .

- Applications : Utilized in antimicrobial and anti-inflammatory agent development, demonstrating broader functional group tolerance .

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Attributes

Q & A

Q. What strategies are employed to resolve contradictory data regarding the compound's reactivity in different solvent systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.